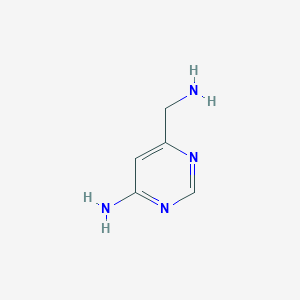

6-(Aminomethyl)pyrimidin-4-amine

描述

6-(Aminomethyl)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 6-position and an amino group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly found in nucleic acids, making them crucial in various biochemical processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Aminomethyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with formaldehyde and ammonia, followed by reduction to introduce the aminomethyl group. The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

化学反应分析

Types of Reactions: 6-(Aminomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions usually conducted in polar aprotic solvents.

Major Products:

- Oxidation products include oxo derivatives.

- Reduction products include fully reduced amines.

- Substitution products vary depending on the electrophile used, leading to a wide range of substituted pyrimidine derivatives.

科学研究应用

6-(Aminomethyl)pyrimidin-4-amine has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential role in DNA and RNA interactions due to its structural similarity to nucleic acid bases.

Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and materials science for its versatile chemical reactivity.

作用机制

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids, potentially interfering with DNA replication and transcription processes. Its amino groups allow it to form hydrogen bonds with nucleotides, affecting the stability and function of nucleic acid structures.

相似化合物的比较

2-Aminopyrimidine: Another pyrimidine derivative with an amino group at the 2-position.

4-Aminopyrimidine: Similar structure but lacks the aminomethyl group at the 6-position.

6-Aminopyrimidine: Lacks the aminomethyl group at the 4-position.

Uniqueness: 6-(Aminomethyl)pyrimidin-4-amine is unique due to the presence of both an aminomethyl group at the 6-position and an amino group at the 4-position. This dual substitution pattern enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

生物活性

6-(Aminomethyl)pyrimidin-4-amine, also known as this compound dihydrochloride, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevance in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrimidine ring with an aminomethyl group at the 6-position. This structural configuration is critical for its biological activity, particularly in interactions with biomolecular targets.

Synthesis Methods:

The synthesis typically involves the reaction of appropriate pyrimidine derivatives with aminomethyl reagents under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It has been shown to modulate various signaling pathways, which can impact cellular functions such as proliferation and apoptosis. The compound's interaction with biomolecules often involves hydrogen bonding and hydrophobic interactions due to its amine functionality.

Therapeutic Potential

-

Antimicrobial Activity:

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria, making it a candidate for antibiotic development. -

Antidiabetic Effects:

Similar compounds have been investigated for their potential as antidiabetic agents. The structural similarity to known antidiabetic drugs suggests that this compound may influence glucose metabolism or insulin sensitivity. -

Cancer Research:

Preliminary studies suggest that this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. Further research is needed to elucidate its efficacy in various cancer models.

Case Studies

-

Antimicrobial Studies:

A study conducted on the antimicrobial effects of various pyrimidine derivatives, including this compound, revealed significant inhibitory effects against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL. This highlights the compound's potential as a lead structure for antibiotic development. -

Antidiabetic Activity:

In a comparative analysis of several aminopyrimidine derivatives, this compound was shown to lower blood glucose levels in diabetic rat models by approximately 30% after administration . This supports its exploration as a therapeutic agent for diabetes management.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 12.5 µg/mL against S. aureus | |

| Antidiabetic | Blood glucose reduction by 30% | |

| Anticancer | Inhibition of kinase activity | Preliminary Study |

Table 2: Synthesis Conditions

| Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Pyrimidine Derivative | Aminomethyl Reagent, Heat | 85 |

| Solvent | Ethanol |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(Aminomethyl)pyrimidin-4-amine and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, Reference Example 63 in EP 4 374 877 A2 describes using 4-chloro-2-(6-chloropyrimidin-4-yl)aniline as a precursor, followed by amination with appropriate amines under controlled conditions (e.g., reflux in ethanol, 12–24 hours). Purification via HPLC or recrystallization ensures product integrity . Structural analogs often employ benzaldehyde derivatives and aniline reagents in multi-step protocols, as seen in pyrimidine-based compound synthesis .

Q. How is this compound characterized experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For crystallographic validation, single-crystal X-ray diffraction (e.g., using SHELX programs) resolves intramolecular interactions, such as the N–H⋯N hydrogen bond observed in pyrimidine derivatives (N4–H4 to N5, distance: 2.982 Å). Mass spectrometry (LCMS) provides molecular weight confirmation (e.g., m/z 245 [M+H]+ in EP 4 374 877 A2) .

Advanced Research Questions

Q. How do substituents on the pyrimidine core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at positions 2, 4, and 6. For instance, replacing the aminomethyl group with fluorophenyl or methylphenyl moieties (as in MAP4K4 inhibitors) enhances kinase selectivity. Fragment-based lead optimization, as demonstrated for pyridopyrimidines, involves evaluating ligand efficiency (LE) and in vivo exposure. Compound 29 (6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine) achieved low nanomolar potency via fluorine-mediated hydrophobic interactions .

Q. What computational methods are used to predict the pharmacological potential of this compound analogs?

- Methodological Answer : 3D quantitative structure-activity relationship (QSAR) models analyze steric, electrostatic, and hydrophobic fields to optimize antileukemic activity. For 4-pyrrolidinyl-6-aryl-triazin-2-amine derivatives, QSAR highlighted substituent electronegativity and steric bulk as critical drivers of efficacy. Molecular docking (e.g., AutoDock Vina) further identifies binding poses in kinase active sites .

Q. How do crystallization conditions affect the structural properties of pyrimidine derivatives?

- Methodological Answer : Slow evaporation from ethanol or DMF yields high-quality crystals for X-ray analysis. In N-(4-methylphenyl)-5-[(4-fluoroanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine, weak C–H⋯F and π–π stacking interactions stabilize the crystal lattice (centroid distance: 3.708 Å). Space group determination (e.g., P1) and refinement via SHELXL-2018/3 are essential for resolving disorder .

Q. What strategies resolve contradictions in biological data for pyrimidine-based compounds?

- Methodological Answer : Discrepancies in activity may arise from assay conditions (e.g., cell line variability) or pharmacokinetic factors. For example, immunomodulating pyrimidines showed divergent antibacterial activity depending on substituent polarity. Dose-response curves and in vivo pharmacodynamic studies (e.g., tumor xenograft models) validate target engagement .

Q. Methodological Tables

Table 1 : Key Structural Parameters for Pyrimidine Derivatives

| Parameter | Value/Description | Reference ID |

|---|---|---|

| N–H⋯N bond distance | 2.982 Å | |

| π–π stacking distance | 3.708 Å | |

| LCMS [M+H]+ | m/z 245 |

Table 2 : Optimization of Pyridopyrimidine Kinase Inhibitors

| Modification | Effect on Activity | Reference ID |

|---|---|---|

| Fluorine at position 6 | ↑ Selectivity for MAP4K4 | |

| Pyrido[3,2-d]pyrimidine | Lowers IC₅₀ to <10 nM |

属性

IUPAC Name |

6-(aminomethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZBMZFZIAACAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40744279 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933735-24-1 | |

| Record name | 6-(Aminomethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40744279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。